molecular formula C6H13NO2 B2564523 3,3-Dimethoxypyrrolidine CAS No. 143656-52-4

3,3-Dimethoxypyrrolidine

Cat. No. B2564523
M. Wt: 131.175
InChI Key: NGUZLZRQOZXVSQ-UHFFFAOYSA-N
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Patent
US05137892

Procedure details

The 2.21 g of 3,3-dimethoxy-pyrrolidine benzyl carbamate, from step 3, dissolved in 100 mL of methanol, 2.21 g of Pd/C (wet) was added, and placed under 4 atm of hydrogen for 20 hours. The catalyst was filtered off using a 0.45 micro millipore filter and the solvent was evaporated to afford the title compound.
Name
3,3-dimethoxy-pyrrolidine benzyl carbamate
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.21 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(=O)O)C1C=CC=CC=1.[CH3:12][O:13][C:14]1([O:19][CH3:20])[CH2:18][CH2:17][NH:16][CH2:15]1.[H][H]>CO.[Pd]>[CH3:12][O:13][C:14]1([O:19][CH3:20])[CH2:18][CH2:17][NH:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
3,3-dimethoxy-pyrrolidine benzyl carbamate
Quantity
2.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(O)=O.COC1(CNCC1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.21 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1(CNCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.